2-Bromo-5-hydroxyisonicotinaldehyde

Catalog No.
S2979564
CAS No.
1196145-13-7
M.F
C6H4BrNO2
M. Wt
202.007
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-hydroxyisonicotinaldehyde

CAS Number

1196145-13-7

Product Name

2-Bromo-5-hydroxyisonicotinaldehyde

IUPAC Name

2-bromo-5-hydroxypyridine-4-carbaldehyde

Molecular Formula

C6H4BrNO2

Molecular Weight

202.007

InChI

InChI=1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H

InChI Key

AECQZMXEHNJXAW-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)O)C=O

Solubility

not available
  • Organic Synthesis: The presence of a reactive aldehyde group (CHO) and a halogen (Br) suggests 2-Bromo-5-hydroxyisonicotinaldehyde could be a valuable intermediate for the synthesis of more complex molecules. Its pyridine ring structure, a common scaffold in medicinal chemistry, further enhances this possibility [].
  • Development of New Pharmaceuticals: The pyridine ring and functional groups (Br and OH) present in 2-Bromo-5-hydroxyisonicotinaldehyde are found in various bioactive molecules. Researchers might explore if this compound exhibits interesting biological properties or if it can be modified into new drug candidates [].

2-Bromo-5-hydroxyisonicotinaldehyde is a chemical compound with the formula C₆H₄BrNO₂ and a molecular weight of approximately 202.01 g/mol. It features a bromine atom and a hydroxyl group attached to an isonicotinic aldehyde structure, which is a derivative of pyridine. The compound is characterized by its aromatic ring and functional groups that contribute to its reactivity and potential biological activity.

Due to its functional groups:

  • Electrophilic Substitution: The presence of the bromine atom allows for electrophilic substitution reactions, which can modify the aromatic ring.
  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles like amines or alcohols.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol, further altering its chemical properties.

2-Bromo-5-hydroxyisonicotinaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:

  • Antimicrobial Agent: Its structure suggests potential interactions with biological targets, making it a candidate for antimicrobial applications.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell growth, although further research is needed to elucidate the mechanisms involved.

Several methods exist for synthesizing 2-Bromo-5-hydroxyisonicotinaldehyde:

  • Bromination of Isonicotinaldehyde: This method involves the bromination of isonicotinaldehyde using bromine or brominating agents.
  • Hydroxylation Reactions: Hydroxylation can be achieved through various methods, including using hydroxylating agents under controlled conditions.
  • Multi-step Synthesis: A more complex synthesis may involve protecting groups and deprotection steps, similar to methods used for related pyridine compounds .

Studies on the interactions of 2-Bromo-5-hydroxyisonicotinaldehyde with biological systems have indicated:

  • Potential binding affinities with specific proteins or enzymes.
  • Effects on cellular pathways related to apoptosis and cell proliferation.
    These studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Bromo-5-hydroxyisonicotinaldehyde. Here are some noteworthy comparisons:

Compound NameStructure TypeUnique Features
5-Bromo-2-hydroxyisonicotinaldehydeIsonicotinaldehyde derivativeHydroxyl group at position 2
2-Bromo-5-hydroxybenzaldehydeBenzaldehyde derivativeLacks the nitrogen atom in the ring
5-Chloro-2-hydroxyisonicotinaldehydeIsonicotinaldehyde derivativeChlorine instead of bromine

Uniqueness of 2-Bromo-5-Hydroxyisonicotinaldehyde

The unique combination of a bromine atom and a hydroxyl group on the isonicotinic framework distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity compared to other similar compounds.

XLogP3

1.5

Dates

Last modified: 08-17-2023

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